

A Technical Guide to the Spectroscopic Data of Linalool Oxide Stereoisomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the primary stereoisomers of **linalool oxide**, a naturally occurring monoterpenoid found in the essential oils of many plants. A thorough understanding and accurate identification of the specific stereoisomers—(±)-cis- and (±)-trans-furanoid, and (±)-cis- and (±)-trans-pyranoid—are critical for quality control, synthetic chemistry, and pharmacological studies. This document presents collated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a comparative format, details common experimental protocols, and illustrates key chemical relationships.

Spectroscopic Data Comparison

The differentiation of **linalool oxide** stereoisomers relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to facilitate comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	δ (ppm)	Assignment
(cis)-Furanoid Linalool Oxide	1.14 (s, 3H), 1.29 (s, 3H), 1.32 (s, 3H), 1.75-2.10 (m, 4H), 4.01 (dd, 1H, J=8.8, 6.4 Hz), 4.95 (dd, 1H, J=10.4, 1.2 Hz), 5.18 (dd, 1H, J=17.2, 1.2 Hz), 5.88 (dd, 1H, J=17.2, 10.4 Hz)	CH ₃ , CH ₃ , CH ₃ , -CH ₂ -CH ₂ -, - CH-O-, =CH ₂ , =CH ₂ , =CH-
(trans)-Furanoid Linalool Oxide	1.17 (s, 3H), 1.27 (s, 3H), 1.31 (s, 3H), 1.70-2.05 (m, 4H), 3.85 (dd, 1H, J=8.4, 6.8 Hz), 4.98 (dd, 1H, J=10.4, 1.2 Hz), 5.16 (dd, 1H, J=17.2, 1.2 Hz), 5.92 (dd, 1H, J=17.2, 10.4 Hz)	CH3, CH3, CH3, -CH2-CH2-, - CH-O-, =CH2, =CH2, =CH-
(cis)-Pyranoid Linalool Oxide	1.15 (s, 3H), 1.24 (s, 3H), 1.29 (s, 3H), 1.50-1.95 (m, 4H), 3.82 (m, 1H), 5.05 (d, 1H, J=10.8 Hz), 5.20 (d, 1H, J=17.6 Hz), 5.95 (dd, 1H, J=17.6, 10.8 Hz)	CH ₃ , CH ₃ , CH ₃ , -CH ₂ -CH ₂ -, - CH-OH, =CH ₂ , =CH ₂ , =CH-
(trans)-Pyranoid Linalool Oxide	1.16 (s, 3H), 1.17 (s, 3H), 1.25 (s, 3H), 1.51-1.80 (m, 3H), 2.12 (dt, 1H, J=13.6, 3.7 Hz), 3.44 (m, 1H), 4.98 (d, 1H, J=11.1 Hz), 4.99 (d, 1H, J=17.8 Hz), 5.97 (dd, 1H, J=17.8, 11.1 Hz)	CH3, CH3, CH3, -CH2-CH2-, - CH-OH, =CH2, =CH2, =CH-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Compound	δ (ppm)
(cis)-Furanoid Linalool Oxide	23.5, 25.9, 27.0, 34.5, 40.1, 70.2, 83.9, 85.1, 111.8, 145.0
(trans)-Furanoid Linalool Oxide	23.8, 26.1, 28.9, 35.0, 42.5, 70.5, 84.2, 85.5, 111.5, 145.3
(cis)-Pyranoid Linalool Oxide	20.5, 25.8, 31.5, 32.4, 43.1, 72.8, 73.5, 75.8, 112.5, 144.8
(trans)-Pyranoid Linalool Oxide	20.8, 25.7, 29.5, 31.6, 32.5, 73.4, 74.9, 75.9, 110.6, 146.3

Table 3: Key Mass Spectrometry (MS) Fragmentation lons

The electron ionization (EI) mass spectra of all isomers are quite similar, dominated by fragmentation of the side chain. The molecular ion (M⁺) at m/z 170 is often weak or absent.

Isomer Type	Key m/z (Relative Intensity)	Proposed Fragment
Furanoid (cis & trans)	155, 137, 111, 94, 59 (100%)	[M-CH ₃] ⁺ , [M-CH ₃ -H ₂ O] ⁺ , [C ₇ H ₁₁ O] ⁺ , [C ₆ H ₁₀ O] ⁺ , [C ₃ H ₇ O] ⁺ (base peak)
Pyranoid (cis & trans)	155, 137, 94, 68 (100%), 59	[M-CH3] ⁺ , [M-CH3-H2O] ⁺ , [C6H10O] ⁺ , [C5H8] ⁺ (base peak), [C3H7O] ⁺

Table 4: Infrared (IR) Spectroscopy Absorption Bands

The IR spectra are dominated by features corresponding to the hydroxyl and ether functionalities.



Functional Group	Approximate Wavenumber (cm ⁻¹)	Vibration
Hydroxyl (-OH)	3400-3500 (broad)	O-H stretch
Alkenyl (=C-H)	3080-3090	C-H stretch
Alkyl (C-H)	2850-2980	C-H stretch
Alkene (C=C)	1645	C=C stretch
C-O Ether/Alcohol	1050-1150	C-O stretch

Key Experimental Protocols

Accurate data acquisition requires standardized and validated methodologies. The following sections detail representative protocols for the analysis of **linalool oxide** stereoisomers.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying volatile compounds like **linalool oxide** isomers from complex mixtures, such as essential oils.[1][2]

- Sample Preparation: Dilute the essential oil or sample containing **linalool oxide**s in a volatile solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.[3]
- Instrumentation: Utilize a GC system equipped with a capillary column and coupled to a mass spectrometer.
 - Column: A non-polar HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or a polar column (e.g., wax-based) is typically used. Chiral columns like CP-Cyclodextrin-B-236-M-19 can be used for enantiomeric separation.[2]
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- · GC Conditions:
 - Injector Temperature: 250 °C.



- Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 3-5
 °C/min to 240 °C and hold for 5 minutes.
- Injection Volume: 1 μL with a split ratio (e.g., 1:30 to 1:100).
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 35 to 450.
- Data Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the isolated isomers.

- Sample Preparation: Dissolve 5-10 mg of the purified linalool oxide isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.



- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference chemical shifts to TMS.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

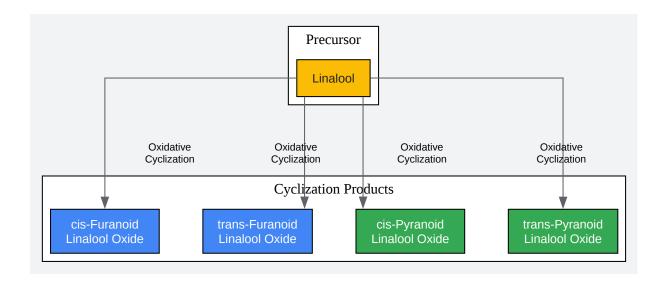
FTIR provides information about the functional groups present in the molecule.

- Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Instrumentation: Utilize a standard FTIR spectrometer.
- Data Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000-500 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (O-H, C-O, C=C, C-H).

Visualizations



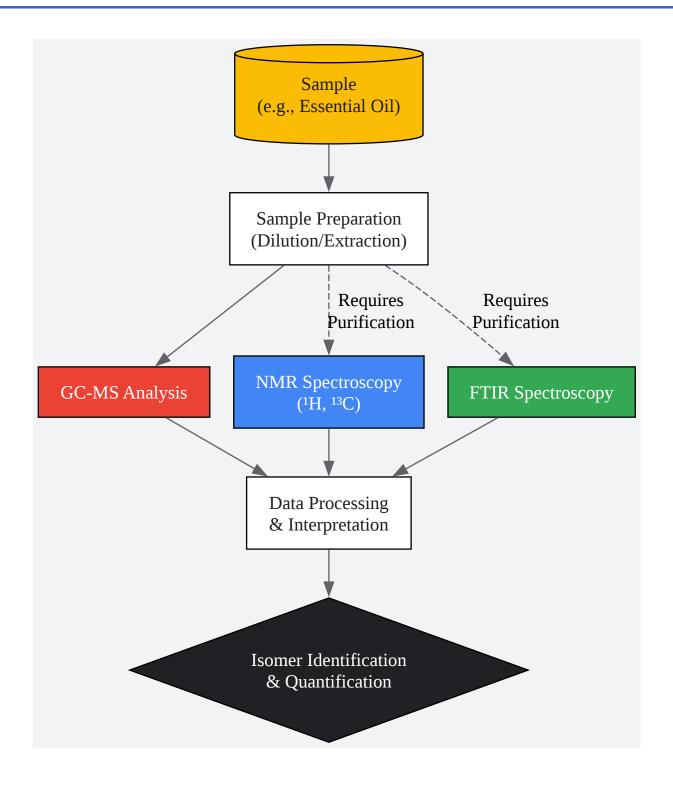
The following diagrams illustrate the chemical relationships and a typical experimental workflow for the analysis of **linalool oxide**.



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Caption: Biosynthetic relationship of linalool to its furanoid and pyranoid oxide isomers.





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Caption: General experimental workflow for the spectroscopic analysis of **linalool oxides**.



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